molecular formula C12H10ClN3O4S B2786882 4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzene-1-sulfonamide CAS No. 1022528-34-2

4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B2786882
CAS No.: 1022528-34-2
M. Wt: 327.74
InChI Key: CDSYDFJPIRPLOL-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, a methylpyridinyl group, a nitro group, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent substitution reactions to introduce the chloro and methylpyridinyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methylpyridinyl groups contribute to the compound’s binding affinity and specificity for its targets, which may include enzymes, receptors, or DNA.

Comparison with Similar Compounds

4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzene-1-sulfonamide can be compared with similar compounds, such as:

    4-chloro-N-(3-methylpyridin-2-yl)-3-nitrobenzamide: This compound has a similar structure but differs in the position of the nitro group.

    4-chloro-N-(3-methylpyridin-2-yl)-3-nitrobenzenesulfonamide: Another similar compound with a different substitution pattern.

    4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzamide: This compound lacks the sulfonamide group, which affects its chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(3-methylpyridin-2-yl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4S/c1-8-3-2-6-14-12(8)15-21(19,20)11-5-4-9(13)7-10(11)16(17)18/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSYDFJPIRPLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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